Stannane, trimethyl-2-thienyl-
Overview
Description
Stannane, trimethyl-2-thienyl-:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Organotin Halide Method: One common method involves the reaction of an organotin halide with a thiophene derivative. For example, trimethyltin chloride can react with 2-thienylmagnesium bromide to produce stannane, trimethyl-2-thienyl-.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between trimethyltin chloride and 2-thienylmagnesium bromide in an inert atmosphere yields the desired compound[][1].
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually conducted under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Stannane, trimethyl-2-thienyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: It can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Substitution: Halogens or other electrophiles in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Products typically include sulfoxides or sulfones.
Reduction: The major products are often the corresponding hydrocarbons.
Substitution: Depending on the substituent, products can vary widely but often include halogenated thiophenes.
Scientific Research Applications
Chemistry:
Catalysis: Stannane, trimethyl-2-thienyl- is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds[][1].
Biology and Medicine:
Biological Studies: This compound is used in studies involving organotin compounds, which have applications in antifungal and antibacterial research.
Drug Development: It is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Material Science: Used in the production of advanced materials, including conductive polymers and other electronic materials.
Agriculture: Organotin compounds, including stannane, trimethyl-2-thienyl-, are used in the formulation of pesticides and fungicides[][1].
Mechanism of Action
The mechanism by which stannane, trimethyl-2-thienyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, disrupting normal cellular processes. In catalysis, the tin atom facilitates the formation and breaking of chemical bonds, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Trimethylstannane: Similar in structure but lacks the 2-thienyl group, making it less reactive in certain organic synthesis reactions.
Tributyltin Compounds: These have longer alkyl chains and are used in different applications, such as antifouling paints and biocides.
Properties
IUPAC Name |
trimethyl(thiophen-2-yl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWZWRHJHVTXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471799 | |
Record name | Stannane, trimethyl-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37496-13-2 | |
Record name | Stannane, trimethyl-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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